![molecular formula C16H12OS B14234272 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one CAS No. 531548-41-1](/img/structure/B14234272.png)
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropene ring, a phenyl group, and a methylsulfanyl group
Métodos De Preparación
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylacetylene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a cyclization process, forming the cyclopropene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropene ring and phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one include:
4-(Methylsulfanyl)phenylacetic acid: This compound shares the methylsulfanyl group but differs in its overall structure and properties.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound has a similar phenyl and methylsulfonyl group but is part of a different chemical class.
N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide: This compound also contains the methylsulfanyl group but has a different core structure.
The uniqueness of this compound lies in its cyclopropene ring, which imparts distinct chemical and physical properties compared to these similar compounds.
Propiedades
Número CAS |
531548-41-1 |
|---|---|
Fórmula molecular |
C16H12OS |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C16H12OS/c1-18-13-9-7-12(8-10-13)15-14(16(15)17)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
QITARFSHADMTOQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

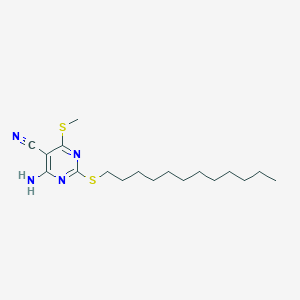

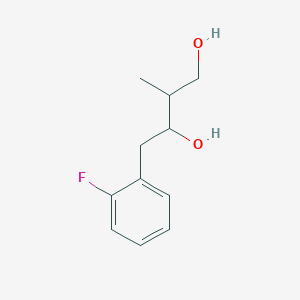
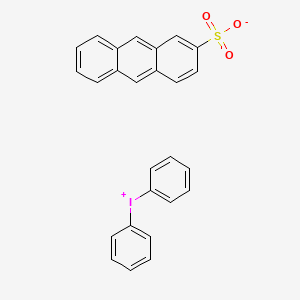
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
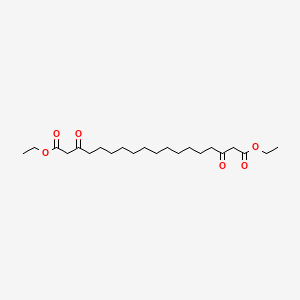
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
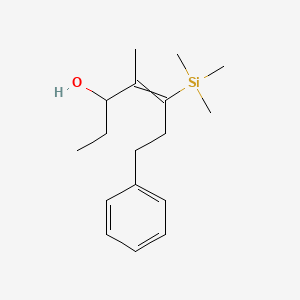

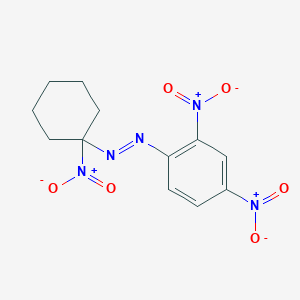
![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
